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Compound of Interest

Compound Name: Methyl isopropyl carbonate
CAS No.: 51729-83-0
Cat. No.: B1599540
Get Quote
. J

Methyl Isopropyl Carbonate (MiPC) is a mixed carbonate ester characterized by its
asymmetry, bridging a methyl group and an isopropy! group via a carbonate linkage. While
often overshadowed by its chlorinated derivative—Chloromethyl Isopropyl Carbonate
(CMIC), the critical intermediate for Tenofovir disoproxil—MiPC serves as a fundamental model
for mixed carbonate reactivity and a specialized reagent in organic synthesis.

This guide dissects the physicochemical properties of MiPC (CAS 51729-83-0), establishes a
validated synthesis protocol, and delineates its reactivity profile, distinguishing its role from the
prodrug-enabling CMIC.

Physicochemical Profile

MiPC is a volatile, flammable liquid requiring precise handling. The following data consolidates
experimental values essential for process development.
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Property Value Unit Condition

CAS Number 51729-83-0

Molecular Formula CsH1003

Molecular Weight 118.13 g/mol

Boiling Point 116-118 °C 760 mmHg

Density 0.975 g/cm3 20°C

Refractive Index 1.383

Flash Point 27 °C Closed Cup

Solubility Miscible Ethanol, Ether,
Acetone

Appearance Colorless Liquid - Clear

Synthesis Protocol: Asymmetric Carbonate
Construction

The synthesis of MiPC relies on the nucleophilic substitution of a chloroformate. The choice of
starting material—Methyl Chloroformate vs. Isopropyl Chloroformate—is dictated by cost and
leaving group dynamics. The protocol below utilizes Methyl Chloroformate due to its higher
electrophilicity and commercial availability.

Reaction Mechanism
Experimental Workflow

e Reagents: Methyl Chloroformate (1.0 eq), Isopropanol (1.1 eq), Pyridine (1.2 eq),
Dichloromethane (DCM) (Solvent).

o Equipment: 3-neck round-bottom flask, addition funnel, reflux condenser, nitrogen inlet.

Step-by-Step Methodology:
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o Setup: Purge the reaction vessel with nitrogen. Charge with Isopropanol (1.1 eq) and
Pyridine (1.2 eq) dissolved in anhydrous DCM (5—-10 volumes). Cool the mixture to 0°C using
an ice bath.

o Addition: Dropwise add Methyl Chloroformate (1.0 eq) over 30—60 minutes. Critical Control
Point: Maintain internal temperature < 5°C to prevent decomposition and side reactions
(symmetrical carbonate formation).

o Reaction: Allow the mixture to warm to room temperature (20—25°C) and stir for 4 hours.
Monitor by TLC or GC until Methyl Chloroformate is consumed.

e Quench & Workup: Quench with cold water. Wash the organic layer sequentially with 1M HCI
(to remove pyridine), saturated NaHCOs (to neutralize acid), and brine.

 Purification: Dry over anhydrous MgSOa, filter, and concentrate under reduced pressure.

« Distillation: Purify the crude oil via fractional distillation (collect fraction at 116—118°C) to
obtain MiPC as a colorless liquid.

Reactivity & Mechanistic Pathways

MiPC exhibits dual reactivity depending on the nucleophile and catalyst used. In drug
development, it is primarily used to introduce the Isopropyl Carbonate moiety (carbamoylation)
or, under specific catalysis, as a methylating agent.

Pathway A: Aminolysis (Carbamate Formation)

Reaction with primary or secondary amines typically targets the carbonyl carbon. The
methoxide group (

of MeOH
15.5) is a better leaving group than the isopropoxide (
of iPrOH

16.5), directing the reaction to form Isopropyl Carbamates.

Pathway B: Methylation (Zeolite Catalysis)
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Interestingly, under NaY Zeolite catalysis at elevated temperatures, MiPC can act as a
selective N-methylating agent, cleaving the O-Me bond rather than the carbonyl.

Visualization: Reaction Divergence
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Figure 1: Divergent reactivity of MiPC. Path A is the standard route for pharmaceutical
protection; Path B is a catalytic anomaly used for methylation.

Pharmaceutical Context: The "CMIC" Connection

It is imperative for drug developers to distinguish between MiPC and its chlorinated analog,
CMIC.

The Prodrug Anchor: Chloromethyl Isopropyl Carbonate
(CMIC)[8][9]
« CAS: 35180-01-9[1][2]

e Structure: CI-CH2-O-CO-O-iPr[2]

e Function: CMIC is the reagent used to synthesize the Proxetil
(isopropyloxycarbonyloxymethyl) moiety found in prodrugs like Tenofovir Disoproxil Fumarate
(TDF) and Cefpodoxime Proxetil.
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e Mechanism: The chloromethyl group acts as an electrophile, reacting with the phosphate or
carboxylate of the drug to form an acetal-like ester. This bond is labile in vivo, hydrolyzing to
release the active drug, formaldehyde, CO2, and isopropanol.

MiPC vs, CMIC Comparison

o Methyl Isopropyl Chloromethyl Isopropyl
eature
Carbonate (MiPC) Carbonate (CMIC)
Structure Me-O-CO-O-iPr CI-CH2-O-CO-0O-iPr
) Reagent, Solvent, Model )
Primary Use API Synthesis (Prodrugs)
Compound
o ) ) Alkylating Agent (via Cl
Reactivity Acylating/Methylating Agent )
displacement)
Toxicity Concern Low (Irritant) High (Mutagenic Impurity)

Critical Note for Regulatory Affairs: CMIC is considered a Potentially Genotoxic Impurity (PGI)
in the synthesis of Tenofovir. MiPC does not share this specific genotoxicity alert but is
flammable.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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